

Synonyms for adenylosuccinic acid tetraammonium in scientific literature

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Compound of Interest

Compound Name: *Adenylosuccinic acid*
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Adenylosuccinic Acid Tetraammonium: A Technical Guide for Researchers

Introduction

Adenylosuccinic acid tetraammonium, a salt of adenylosuccinic acid (ASA), is a pivotal intermediate in the purine nucleotide cycle. This guide provides a comprehensive overview of its synonyms, biochemical roles, and experimental applications, with a focus on its therapeutic potential in Duchenne Muscular Dystrophy (DMD) and its function as an insulin secretagogue. This document is intended for researchers, scientists, and drug development professionals.

Synonyms and Chemical Identifiers

In scientific literature, **adenylosuccinic acid tetraammonium** is known by several names. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication.

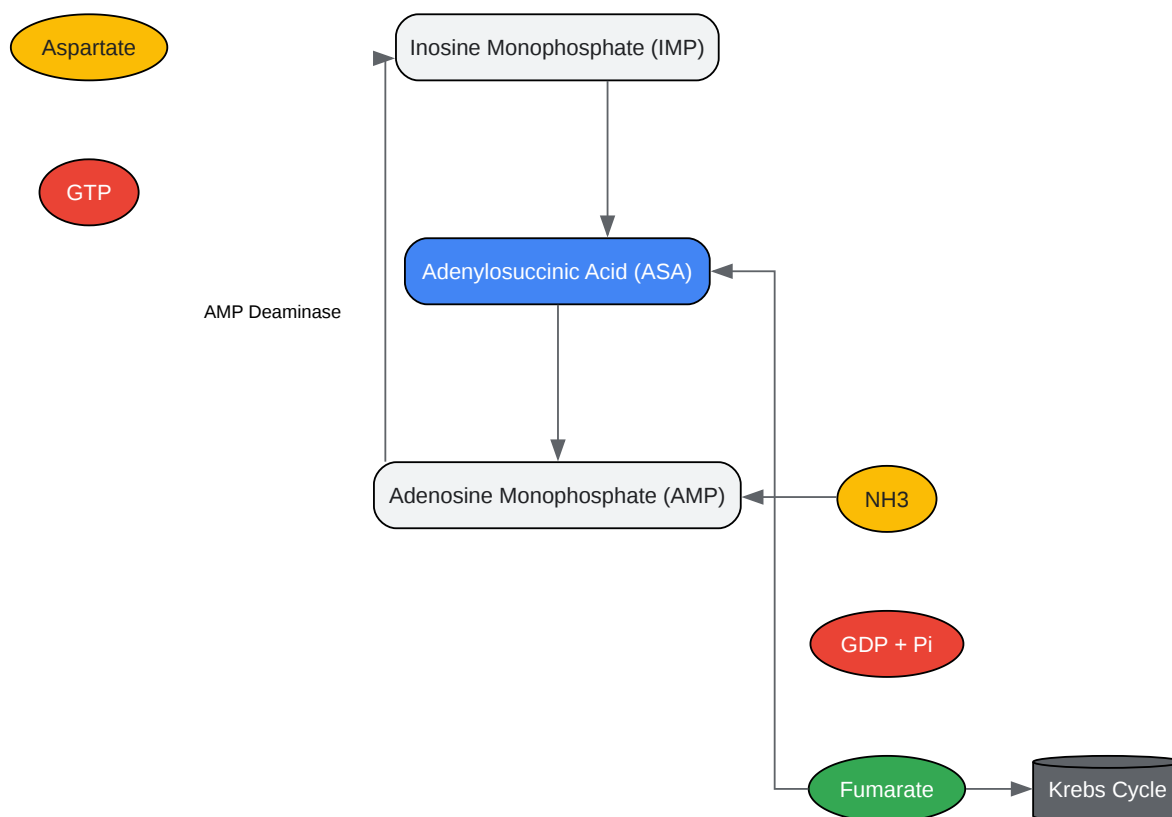
Synonym	Abbreviation	Source
Adenylosuccinate tetraammonium	-	MedChemExpress
Aspartyl adenylate tetraammonium	-	MedChemExpress
N-[9-(5-O-phosphono-β-D-ribofuranosyl)-9H-purin-6-yl]-L-aspartic acid, tetraammonium salt	-	Cayman Chemical[1]
Succinyl AMP	S-AMP	Cayman Chemical, PubChem[1][2]
Succinyladenosine monophosphoric Acid	-	Cayman Chemical[1]
Adenylosuccinate	ASA	Amsbio, MedChemExpress, Wikipedia[3][4][5]
Aspartyl Adenylate	-	Amsbio, PubChem[2][3]

Biochemical Role and Signaling Pathways

Adenylosuccinic acid is a key metabolite in the purine nucleotide cycle, a critical pathway for cellular energy homeostasis, particularly in tissues with high energy demands like skeletal muscle and pancreatic β-cells.[6]

The Purine Nucleotide Cycle

The purine nucleotide cycle consists of three enzymatic reactions that interconvert adenosine monophosphate (AMP) and inosine monophosphate (IMP). Adenylosuccinate synthetase (ADSS) catalyzes the formation of adenylosuccinate from IMP and aspartate, a reaction that requires GTP. Subsequently, adenylosuccinate lyase (ADSL) cleaves adenylosuccinate to produce AMP and fumarate.[7][8] Fumarate can then enter the Krebs cycle to generate ATP.[9]



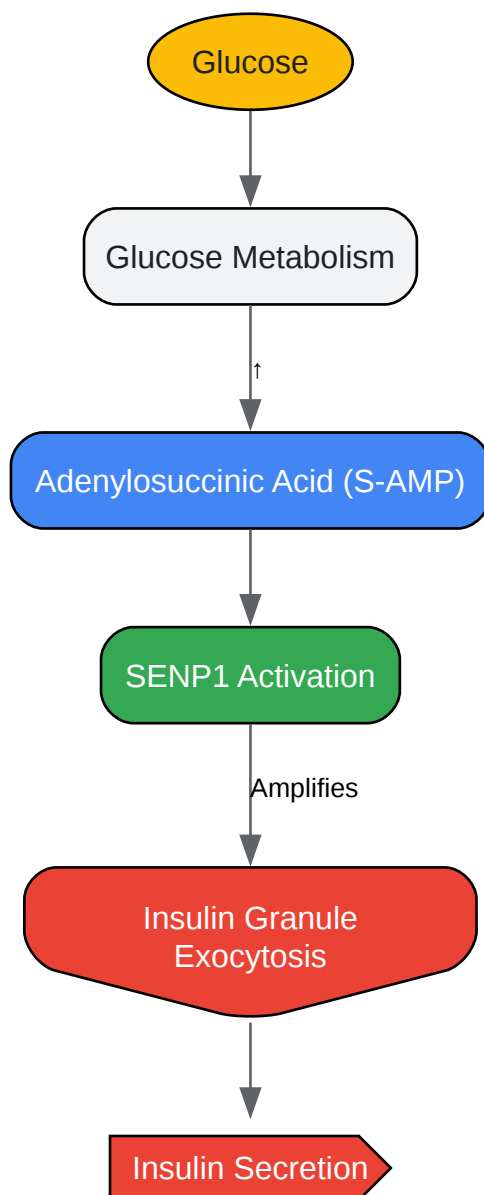
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Fig. 1: The Purine Nucleotide Cycle

Role in Insulin Secretion

Recent studies have identified adenylosuccinate as an insulin secretagogue.[10] Glucose metabolism in pancreatic β -cells leads to an increase in adenylosuccinate levels.[4] This rise in adenylosuccinate amplifies glucose-stimulated insulin secretion (GSIS). The proposed

mechanism involves the activation of the deSUMOylating enzyme SENP1, which in turn enhances insulin granule exocytosis.[10]



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Fig. 2: Adenylosuccinic Acid in Insulin Secretion

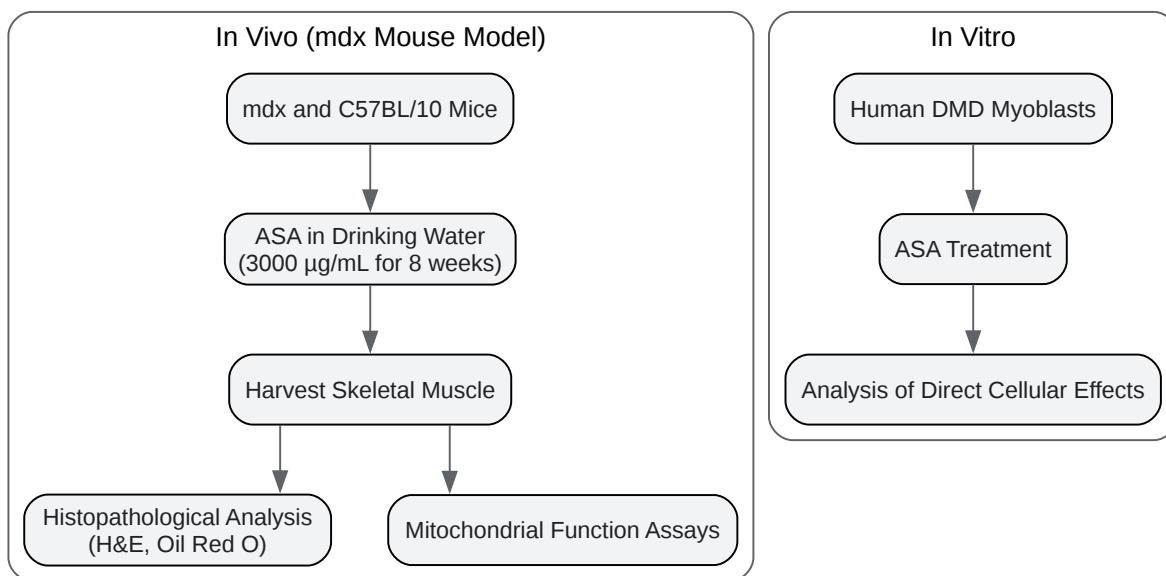
Experimental Protocols

Amelioration of Duchenne Muscular Dystrophy in a Mouse Model

A study by Timpani et al. (2020) demonstrated the therapeutic potential of adenylosuccinic acid in the mdx mouse model of DMD.[1]

Methodology:

- Animal Model: Dystrophin-deficient mdx mice and dystrophin-positive control (C57BL/10) mice were used.[1]
- Treatment: Mice were treated with adenylosuccinic acid at a concentration of 3000 µg/mL administered in their drinking water for an 8-week period.[1]
- Tissue Analysis: Following the treatment period, skeletal muscle (tibialis anterior and flexor digitorum brevis) was harvested for analysis.[1]
- Histopathology: Muscle sections were stained with Hematoxylin and Eosin (H&E) to assess muscle damage, the number of centronucleated fibers, and connective tissue infiltration. Oil Red O staining was used to quantify lipid accumulation.[11]
- Mitochondrial Function: Mitochondrial viability and superoxide production were assessed in isolated flexor digitorum brevis fibers.[1]
- In Vitro Studies: Immortalized human DMD myoblasts were also treated with adenylosuccinic acid to evaluate its direct effects on muscle cells.[1]



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Fig. 3: Experimental Workflow for DMD Studies

Investigation of Insulin Secretagogue Activity

Gooding et al. (2015) investigated the role of adenylosuccinate in glucose-stimulated insulin secretion.[4]

Methodology:

- Cell Line: The INS-1-derived insulinoma cell line 832/13 was used.[4]
- Metabolomics: Targeted LC-MS/MS was employed to measure changes in purine pathway intermediates, including adenylosuccinate, in response to glucose stimulation.[4]
- Insulin Secretion Assays: Glucose-stimulated insulin secretion was measured in 832/13 cells and isolated rat and human pancreatic islets.[4][6]

- Pharmacological and Molecular Manipulation: The effects of inhibiting adenylosuccinate synthase (ADSS) and adenylosuccinate lyase (ADSL) on adenylosuccinate levels and insulin secretion were examined.[\[4\]](#)
- Patch-Clamp Electrophysiology: Adenylosuccinate was introduced directly into patch-clamped human β -cells and insulinoma cells to assess its effect on insulin granule exocytosis.[\[4\]](#)

Quantitative Data

The following tables summarize key quantitative findings from the cited literature.

Table 1: Effects of Adenylosuccinic Acid on Murine Duchenne Muscular Dystrophy[\[11\]](#)

Parameter	Control (C57BL/10)	mdx (Untreated)	mdx + ASA (3000 $\mu\text{g/mL}$)
Centronucleated Fibers (%)	~5%	~65%	~55%
Lipid Accumulation (Area %)	~1%	~14%	~4%
Connective Tissue (Area %)	~2%	~12%	~7%
Mitochondrial Viability (a.u.)	N/A	Lower	Higher
Superoxide Production (a.u.)	N/A	Higher	Lower

Table 2: Adenylosuccinate Levels and Insulin Secretion[\[4\]](#)

Condition	Change in S-AMP Levels	Impact on GSIS
High Glucose Stimulation (832/13 cells)	~3.4-fold Increase	Amplified
Inhibition of ADSS or ADSL	Decrease	Impaired
Direct S-AMP Infusion (human β-cells)	N/A	Amplified

Conclusion

Adenylosuccinic acid tetraammonium is a multi-faceted molecule with significant roles in cellular metabolism and signaling. Its ability to ameliorate the pathological features of Duchenne Muscular Dystrophy in preclinical models and to act as an insulin secretagogue highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and clinical applications of this compound. The provided diagrams of its associated signaling pathways serve as a visual aid to understand its complex biological functions. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into effective therapies.

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